molecular formula C10H14N8O10P2 B1202662 8-Azidoadenosine diphosphate CAS No. 59432-65-4

8-Azidoadenosine diphosphate

货号: B1202662
CAS 编号: 59432-65-4
分子量: 468.21 g/mol
InChI 键: QKOGBDPZPKWEHG-UUOKFMHZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

8-Azidoadenosine diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H14N8O10P2 and its molecular weight is 468.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

59432-65-4

分子式

C10H14N8O10P2

分子量

468.21 g/mol

IUPAC 名称

[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H14N8O10P2/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1

InChI 键

QKOGBDPZPKWEHG-UUOKFMHZSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

手性 SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

规范 SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

同义词

8-azido-ADP
8-azidoadenosine diphosphate
8-N(3)ADP
8-N3ADP

产品来源

United States

Conceptualization As an Adenosine Diphosphate Analog for Mechanistic Inquiry

8-Azidoadenosine (B559645) diphosphate (B83284) is conceptualized as a "clickable" and photo-reactive analog of ADP. smolecule.comcaymanchem.com Structurally, it closely resembles ADP, which allows it to be recognized and bound by a wide array of proteins that naturally interact with ADP, such as kinases, synthases, and purinergic receptors. smolecule.comnih.gov This mimicry is the foundation of its use as a research tool. The key modification is the substitution of a hydrogen atom at the 8th position of the adenine (B156593) base with an azido (B1232118) group (-N3).

This azido group is the functional heart of 8-azido-ADP as a photoaffinity label. smolecule.com Under normal, dark conditions, the compound binds non-covalently to the ADP-binding site of a target protein, mirroring the natural, reversible interaction of ADP. nih.gov However, when exposed to ultraviolet (UV) light, the azido group becomes highly reactive, forming a short-lived nitrene intermediate. This reactive species rapidly forms a stable, covalent bond with the nearest amino acid residues within the binding site. nih.gov This process, known as photoaffinity labeling, permanently "tags" the protein that was interacting with the probe. nih.gov

This ability to transform a reversible interaction into a permanent covalent linkage is crucial for mechanistic inquiry. It allows for the unambiguous identification of ADP-binding proteins within complex biological mixtures, the mapping of their specific ADP-binding domains, and the characterization of the amino acids critical for nucleotide interaction. smolecule.comnih.gov Radiolabeled versions of 8-azido-ADP have been instrumental in these studies, enabling the tracking and quantification of binding. caymanchem.comnih.gov For instance, it has been used to identify the binding sites on proteins like ATP synthase, glutamate (B1630785) dehydrogenase isoproteins, and the sarcoplasmic reticulum Ca-ATPase. smolecule.comcaymanchem.comnih.gov

Historical Context and Evolution of Photoaffinity Labeling Probes in Biochemistry

Photoreactivity and Nitrene Generation upon Ultraviolet Irradiation for Covalent Adduct Formation

The cornerstone of 8-N3-ADP's function as a photoaffinity label lies in the photoreactivity of its 8-azido group. nd.edu When exposed to UV light, typically in the range of 254–365 nm, the azido group absorbs energy and undergoes photolysis, leading to the extrusion of molecular nitrogen (N2). nd.edu This event generates a highly reactive and electron-deficient intermediate known as a nitrene. biologiachile.clut.ee

The singlet nitrene is the initially formed species and can undergo several reactions. It can insert directly into carbon-hydrogen (C-H) bonds or add to multiple bonds, including those found in aromatic amino acid side chains. biologiachile.cl Alternatively, the singlet nitrene can intersystem cross to a more stable triplet state. The triplet nitrene can abstract hydrogen atoms from neighboring residues to form two radicals, which can then combine. biologiachile.cl This broad reactivity allows the nitrene to form covalent adducts with a wide variety of amino acid residues, irrespective of their intrinsic nucleophilicity. biologiachile.clresearchgate.net This is a key advantage of photoaffinity labeling, as it is not restricted to targeting specific reactive side chains within the binding site. researchgate.netjbiochemtech.com

The formation of this covalent bond permanently attaches the 8-N3-ADP molecule to its target protein, enabling subsequent identification and analysis. The efficiency of this process is dependent on the duration and intensity of UV irradiation, with maximal incorporation often achieved within minutes. nih.gov Pre-irradiation of the photolabile ligand before incubation with the protein sample can be used as a negative control, as it will lead to the generation and subsequent quenching of the reactive nitrene before it has a chance to interact with the target protein, thus preventing covalent labeling. nih.gov

Determinants of Specificity in Site-Directed Macromolecular Labeling

The specificity of photoaffinity labeling with 8-N3-ADP is a critical factor for the successful identification of true biological targets. This specificity is primarily governed by the initial non-covalent binding of the probe to the nucleotide-binding site of a protein. biologiachile.cl For a photoaffinity label to be effective, it should ideally act as a substrate or a competitive inhibitor of the target enzyme in the absence of light. biologiachile.cl This ensures that the probe is localized within the binding pocket before photoactivation.

Several factors influence the specific interaction of 8-N3-ADP with a target protein:

Binding Affinity: The dissociation constant (Kd) or the inhibition constant (Ki) of 8-N3-ADP for the target protein determines the concentration of the probe required for effective labeling. A lower Kd or Ki indicates a higher affinity and allows for the use of lower probe concentrations, which can minimize non-specific binding. For instance, 8-N3-ATP, a related compound, has been shown to act as a competitive inhibitor for ATP diphosphohydrolase with a Ki of 2.66 μM. cdnsciencepub.com

Conformational Preference: The bulky azido group at the C8 position of the adenine (B156593) ring forces the glycosidic bond into a syn conformation, in contrast to the preferred anti conformation of natural nucleotides like ATP and ADP. biologiachile.cl This conformational constraint can influence the binding specificity, as some nucleotide-binding sites may preferentially accommodate one conformation over the other. This difference in conformation can be exploited to probe specific subpopulations of nucleotide-binding sites.

Competition Assays: A crucial control experiment to demonstrate the specificity of labeling is to perform the photolabeling reaction in the presence of an excess of the natural ligand (e.g., ADP or ATP). nih.govnih.gov If the labeling of a protein by 8-N3-ADP is specific, the presence of the competing natural ligand will reduce or abolish the incorporation of the photoaffinity label. nih.govnih.gov Conversely, the inability of unrelated molecules to compete for binding further validates the specificity of the interaction. nih.gov For example, in studies with mitochondrial F1-ATPase, the presence of ATP during illumination prevented the inhibition caused by 8-azido-ATP. nih.gov

Pseudoaffinity Labeling: It is important to consider the possibility of pseudoaffinity labeling, where the probe labels the protein at a site other than the specific binding pocket. biologiachile.cl This can occur if the reactive nitrene intermediate has a longer lifetime and can diffuse out of the binding site before reacting. biologiachile.cl Careful experimental design and analysis are required to distinguish between specific and pseudoaffinity labeling.

Studies on various proteins have demonstrated the specific labeling of nucleotide-binding sites by 8-azido purine (B94841) nucleotides. For example, 8-azido-ATP specifically labels the beta subunits of beef-heart mitochondrial ATPase. nih.govnih.gov Similarly, photoaffinity labeling of pancreatic zymogen granule membranes with 8-azido-[α-32P]ATP resulted in the specific labeling of several proteins, with ATP strongly inhibiting this labeling. cdnsciencepub.com

Considerations for Photoaffinity Labeling Experimental Design and Optimization

A well-designed photoaffinity labeling experiment is essential for obtaining reliable and interpretable results. Several key factors must be considered and optimized to ensure the success of the experiment.

Table 1: Key Experimental Parameters for Photoaffinity Labeling with this compound

ParameterConsiderationsTypical Range/ValueReferences
UV Irradiation Wavelength The wavelength should be chosen to efficiently activate the azido group while minimizing damage to the protein. Aryl azides are typically activated by wavelengths between 254 nm and 365 nm.~254–365 nm nih.gov
Irradiation Time The duration of UV exposure should be optimized to maximize covalent incorporation while minimizing potential photodamage to the protein.5–30 minutes nih.gov
Probe Concentration The concentration of 8-N3-ADP should be carefully titrated to achieve a balance between specific labeling of the target site and minimizing non-specific binding. The optimal concentration is often related to the Kd of the probe for the target protein.10–100 µM
Control Experiments Several control experiments are crucial to validate the specificity of the labeling.- biologiachile.clnih.gov
Dark Control: Incubating the protein with 8-N3-ADP without UV irradiation to ensure that no covalent modification occurs in the absence of photoactivation.- biologiachile.cl
Light Control: Irradiating the protein in the absence of the photoaffinity label to check for any light-induced damage or changes to the protein.- biologiachile.cl
Competition Assay: Performing the labeling reaction in the presence of an excess of the natural ligand (ADP or ATP) to demonstrate that the photoaffinity label binds to the specific nucleotide-binding site.- nih.gov
Post-Labeling Analysis After covalent labeling, various techniques can be used to identify the labeled protein and the site of modification.-
SDS-PAGE and Autoradiography: If a radiolabeled probe is used, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by autoradiography can be used to identify the molecular weight of the labeled protein(s).-
Mass Spectrometry: This powerful technique can be used to identify the specific amino acid residue(s) that have been covalently modified by the photoaffinity label.-

The choice of the specific 8-azidoadenosine derivative is also a critical consideration. While this article focuses on 8-N3-ADP, related compounds such as 8-azido-ATP and 8-azido-AMP are used to target ATP and AMP-binding sites, respectively. The selection of the appropriate probe depends on the specific biological question being addressed. Furthermore, the introduction of additional functionalities, such as fluorescent tags or "click chemistry" handles, to the photoaffinity probe can facilitate the detection and isolation of labeled proteins. biolog.de For example, 8-N3-ε-ATP combines the photoreactive azido group with a fluorescent etheno-adenosine, allowing for direct visualization of the labeled protein. biolog.de

Elucidation of Nucleotide Binding Sites and Protein Ligand Interactions Using 8 Azidoadenosine Diphosphate

Characterization of Adenosine (B11128) Diphosphate (B83284) Binding Domains in Enzyme Systems

ATPases and Energy Transduction Pathways (e.g., ATP Synthase, Na+/K+-ATPase)

ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate (B84403) ion. This reaction releases energy that is harnessed to drive various cellular processes. The study of their ADP-binding sites is crucial for understanding the mechanisms of energy transduction.

ATP Synthase: This enzyme is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient. In studies using submitochondrial particles, 8-N3-ADP has been used to probe the nucleotide-binding sites of ATP synthase. Upon photoirradiation, both 8-N3-ATP and 8-N3-ADP were found to bind predominantly to the β subunits of the F1 portion of the enzyme, with a smaller fraction labeling the α subunits. nih.gov Specifically, at all levels of saturation, the distribution of the label was approximately 77% on the β subunit and 23% on the α subunit. nih.gov This suggests that the nucleotide-binding site is located at an interface between the α and β subunits. nih.gov Further research on beef-heart mitochondrial ATPase (F1) demonstrated that in the absence of Mg2+, 8-N3-ADP binds almost equally to the α and β subunits, but in the presence of Mg2+, the α subunits are the primary target of labeling. nih.gov Complete inhibition of ATPase activity was achieved when two molecules of 8-N3-ADP were covalently bound per molecule of F1. nih.gov

Na+/K+-ATPase: This enzyme, also known as the sodium-potassium pump, is vital for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Photoaffinity labeling studies with the analog 8-azido-ATP have been instrumental in mapping its ATP binding site. 8-N3-ATP binds with high affinity to the enzyme, with a reported dissociation constant (Kd) of 3.1 µM, and competitively inhibits the binding of ATP. nih.gov Upon photolysis, 8-N3-ATP specifically incorporates into the carboxy-terminal 58-kDa fragment of the α-subunit, with no labeling observed on the β-subunit. nih.gov This covalent modification leads to the inactivation of the enzyme. nih.gov

EnzymeSubunit LabeledKey Findings
ATP Synthase α and β subunitsLabeling occurs at the interface of α and β subunits. Mg2+ influences the labeling pattern. nih.govnih.gov
Na+/K+-ATPase α-subunitThe ATP binding site is located within the C-terminal 58-kDa fragment of the α-subunit. nih.gov

Kinases and Phosphotransferases (e.g., Protein Kinases, Fructose-6-Phosphate,2-Kinase, Aminoglycoside Phosphotransferase)

Kinases and phosphotransferases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates.

Protein Kinases: These enzymes play a crucial role in cell signaling by phosphorylating other proteins. The analog 8-azidoadenosine (B559645) 3',5'-monophosphate (8-N3-cAMP) has been used to identify the cAMP-binding sites in protein kinase A. In a preparation from bovine brain, [32P]-8-N3-cAMP predominantly labeled a protein with a molecular weight of 49,000, which was identified as the regulatory subunit of the protein kinase. nih.gov This labeling was competitively inhibited by cAMP but not by AMP, ADP, or ATP, demonstrating the specificity of the probe for the cAMP-binding site. nih.gov Further studies on the type II regulatory subunit (RII) from porcine heart identified Tyr-381 as the primary site of covalent modification by 8-N3-cAMP. nih.gov When a proteolytic fragment of RII was used, an additional site, Tyr-196, was also labeled. nih.gov

Fructose-6-Phosphate,2-Kinase: This bifunctional enzyme is a key regulator of glycolysis. Studies using 8-azido-ATP have shown that it acts as a substrate for the kinase activity with a Km of about 1 mM. nih.gov Photoactivation of the enzyme-8-azido-ATP complex resulted in the covalent incorporation of the analog and a 90% inactivation of the fructose-6-P,2-kinase activity, without affecting the fructose-2,6-bisphosphatase activity. nih.gov This differential inactivation provided evidence that the active sites for the two enzymatic functions are distinct. nih.gov

EnzymeLabeled Residue/DomainKey Findings
Protein Kinase A Tyr-381, Tyr-196 (in fragment)8-N3-cAMP specifically labels the regulatory subunit, identifying key tyrosine residues in the cAMP binding domains. nih.govnih.gov
Fructose-6-Phosphate,2-Kinase Kinase DomainCovalent modification by 8-azido-ATP selectively inactivates the kinase function, suggesting separate active sites. nih.gov

Poly(A) Polymerases and other Nucleotidyltransferases

Nucleotidyltransferases are enzymes that transfer a nucleotide monophosphate moiety to a substrate.

Poly(A) Polymerase: This enzyme catalyzes the addition of a poly(A) tail to the 3' end of pre-mRNA. Photoaffinity labeling studies with 8-azido-ATP have been employed to map the ATP-binding regions of bovine and yeast poly(A) polymerases. The efficiency of cross-linking was significantly stimulated by the presence of Mn2+. nih.gov In the Schizosaccharomyces pombe enzyme, the primary site of 8-azido-ATP cross-linking was identified within the peptide sequence DLELSDNNLLK (amino acids 167-177). nih.gov Mutations in highly conserved aspartate residues, which are critical for metal binding in the catalytic domain, led to a significant reduction in the efficiency of photolabeling. nih.gov

Deoxynucleotidyltransferases (e.g., Terminal Deoxynucleotidyltransferase, DNA Polymerase I Klenow Fragment)

These enzymes catalyze the polymerization of deoxynucleoside triphosphates.

Terminal Deoxynucleotidyltransferase (TdT): TdT is a specialized DNA polymerase that synthesizes DNA without a template. The photoaffinity analog 8-azido-dATP was used to probe the nucleotide binding site of TdT. It was found to be an efficient substrate with a Km of 53 µM. nih.gov Upon UV irradiation in the presence of 8-azido-dATP, the enzyme was inactivated, and the analog was covalently incorporated. nih.gov The labeling was competitively inhibited by all four natural deoxynucleoside triphosphates. nih.govnih.gov Both the α and β polypeptides of calf TdT were specifically photolabeled, suggesting that the nucleotide-binding domain involves components from both subunits. nih.gov Tryptic peptide analysis of the labeled 26K subunit revealed that the majority of the incorporated photoaffinity analog was present in two peptides. nih.gov

DNA Polymerase I Klenow Fragment: The Klenow fragment is a large protein fragment of E. coli DNA polymerase I that retains polymerase and 3'→5' exonuclease activities but lacks 5'→3' exonuclease activity. wikipedia.org The photoaffinity compound 8-azido-dATP was used to probe the dNTP-binding site. It specifically modified a saturable binding site within the Klenow fragment, and this labeling was competed by all four natural dNTPs. nih.gov Analysis of tryptic peptides after modification revealed that the cross-linking occurred near Tyr-766. nih.gov

EnzymeLabeled Residue/DomainKey Findings
Terminal Deoxynucleotidyltransferase α and β subunitsThe nucleotide-binding site is composed of elements from both subunits. nih.gov
DNA Polymerase I Klenow Fragment Near Tyr-7668-azido-dATP specifically labels the dNTP-binding site. nih.gov

Glycohydrolases (e.g., Poly(ADP-ribose) Glycohydrolase)

Information regarding the use of 8-azidoadenosine diphosphate specifically with Poly(ADP-ribose) Glycohydrolase is not prominently available in the reviewed literature.

Other Enzymatic Systems (e.g., Glutamate (B1630785) Dehydrogenase, RecA Protein, Glycogen Phosphorylase, 5'-Nucleotidase, Apyrase)

Glutamate Dehydrogenase (GDH): This enzyme links amino acid and carbohydrate metabolism. The ADP binding site of bovine brain glutamate dehydrogenase isoproteins (GDH I and GDH II) was identified using [α-32P]8-N3-ADP. nih.gov Without photolysis, 8-N3-ADP mimicked the activating properties of ADP. nih.govnih.gov Photoinsertion of the probe was saturable with apparent Kd values of 25 µM for GDH I and 40 µM for GDH II. nih.gov The labeled peptide was identified as the region containing the sequence EMSWIADTYASTIGHYDIN (residues Glu179-Asn197), which is part of the adenine (B156593) ring binding domain. nih.gov

RecA Protein: The E. coli RecA protein is essential for homologous recombination and DNA repair. The ATP analog 8-azido-ATP has been used to covalently modify the RecA protein. A tryptic peptide spanning amino acid residues 257-280, containing Tyr-264, was identified as the primary site of attachment. nih.gov This peptide is believed to be part of the ATP hydrolytic site. nih.gov

EnzymeLabeled Residue/DomainKd/Km ValueKey Findings
Glutamate Dehydrogenase Glu179-Asn19725 µM (GDH I), 40 µM (GDH II)8-N3-ADP acts as an activator and labels the ADP binding domain. nih.gov
RecA Protein Tyr-264 (within residues 257-280)Not specified8-azido-ATP labels a specific tyrosine residue within the ATP hydrolytic site. nih.gov

Investigation of Purinergic Receptor and Ligand Binding Mechanisms

Purinergic receptors, specifically the P2Y receptor subtypes, are crucial G protein-coupled receptors activated by nucleotides such as ATP and ADP. nih.gov Understanding the binding mechanisms of these receptors is key to developing therapeutic agents for a range of conditions, including thrombosis and stroke. nih.gov

Photoaffinity labeling has emerged as a valuable technique for probing these interactions. A 2-[2-(4-azidophenylethyl)] 5′-diphosphate derivative of an adenosine nucleotide analog has been utilized as a photoaffinity label for P2Y receptors in platelets. nih.gov This approach allows for the covalent modification of the receptor at its binding site, facilitating the identification of the ligand-binding domain and the characterization of receptor-ligand interactions at a molecular level.

Key Finding: An azido-diphosphate derivative of a P2Y agonist acts as a photoaffinity label for P2Y receptors in platelets, demonstrating the utility of such compounds in studying purinergic receptor binding. nih.gov

Receptor FamilySpecific ReceptorMethodApplication of Azido-ADP AnalogReference
Purinergic ReceptorsP2Y ReceptorsPhotoaffinity LabelingAn azido (B1232118) 5'-diphosphate derivative was used to label P2Y receptors in platelets. nih.gov

Analysis of Nucleic Acid-Protein Complexes

The interaction between nucleic acids and proteins is central to gene expression and regulation. Photoaffinity labeling with azido-nucleotide analogs provides a method to "freeze" these transient interactions for detailed study.

The Tet repressor protein, which controls tetracycline resistance in bacteria, is a model system for studying sequence-specific DNA-protein interactions. To investigate these interactions, a photoreactive analog of dATP, 8-azido-2'-deoxyadenosine-5'-triphosphate, was synthesized and incorporated into DNA containing the tet operator sequence. nih.gov

Upon UV irradiation, this azido-dATP analog enabled the photocrosslinking of the Tet repressor protein to the DNA. nih.gov This covalent linkage was demonstrated by the reduced migration of the DNA-protein complex in SDS polyacrylamide gel electrophoresis, providing a direct method to map the points of contact between the protein and the DNA. nih.gov

ProteinNucleic AcidAzido-Nucleotide Analog UsedKey FindingReference
Tet RepressorDNA (tet operator sequence)8-azido-2'-deoxyadenosine-5'-triphosphatePhotocrosslinking of the protein to DNA was achieved, allowing for the investigation of their interactions. nih.gov

The initiation of protein synthesis in eukaryotes is a complex process mediated by numerous factors, including the eukaryotic translation initiation factor 2 (eIF-2) and the guanine nucleotide exchange factor (GEF). The activities of these proteins are regulated by the binding of guanine and adenine nucleotides.

Radiolabeled 8-azido analogs of GTP and ATP have been instrumental in identifying the specific subunits of eIF-2 and GEF that bind these nucleotides. Through photoaffinity labeling, it was determined that:

The β-subunit of eIF-2 is specifically labeled by both 8-azido-GTP and 8-azido-ATP.

Within the multi-subunit GEF complex, the Mr 40,000 polypeptide binds 8-azido-GTP, while the Mr 55,000 and 65,000 polypeptides bind 8-azido-ATP.

These experiments demonstrated the specificity of the labeling, as the photoinsertion of 8-azido-GTP was inhibited by GDP and GTP, but not ATP, and conversely, the photoinsertion of 8-azido-ATP was inhibited by ATP but not GTP.

Mapping of Nucleotide Binding Sites in Signal Transduction Components

Signal transduction pathways rely on the precise binding of nucleotides to regulatory proteins. Azido-adenosine analogs have been pivotal in mapping these binding sites.

cAMP-dependent protein kinase (PKA) is a key enzyme in cellular signaling, regulated by the binding of cyclic AMP (cAMP). The photoaffinity analog 8-azidoadenosine 3',5'-monophosphate (8-N3cAMP) has been used extensively to probe the cAMP-binding sites on the regulatory subunits of PKA. nih.govnih.gov

Studies using [32P]8-N3cAMP on PKA from bovine brain showed that upon UV irradiation, the radioactivity was predominantly incorporated into a protein with a molecular weight of 49,000, which was identified as the regulatory subunit. nih.gov This incorporation was specific, as it was competed by an excess of cAMP but not by other nucleotides like AMP, ADP, or ATP. nih.gov Further research on the type II regulatory subunit (RII) from porcine heart identified specific amino acid residues within the two distinct cAMP-binding domains that are covalently modified by 8-N3cAMP, namely Tyr-381 in the second binding domain (domain B) and Tyr-196 in the first binding domain (domain A). nih.gov

KinaseAzido-Nucleotide Analog UsedLabeled Subunit/ProteinKey FindingsReferences
cAMP-dependent Protein Kinase (from bovine brain)8-azidoadenosine 3',5'-monophosphate (8-N3cAMP)Regulatory subunit (49,000 Da)Specific labeling of the cAMP-binding site was achieved and competed by cAMP. nih.gov
cAMP-dependent Protein Kinase (Type II from porcine heart)8-azidoadenosine 3',5'-monophosphate (8-N3cAMP)Regulatory subunit (RII)Covalent modification of Tyr-381 (domain B) and Tyr-196 (domain A) was identified. nih.gov

Mitochondrial ATPase (F1) is a critical component of cellular energy metabolism. 8-azido-ADP has been shown to be a suitable photoaffinity label for the beef-heart mitochondrial ATPase. nih.gov

Upon photolysis, 8-azido-ADP leads to the inactivation of the ATPase activity, and this inactivation is protected by the presence of ATP or ADP. nih.gov The labeling pattern of the F1 subunits by 8-azido-ADP was found to be dependent on the presence of magnesium ions. In the absence of Mg2+, both the α and β subunits were labeled almost equally, whereas in the presence of Mg2+, the α subunits were predominantly labeled. nih.gov Complete inhibition of ATPase activity was observed when two molecules of 8-azido-ADP were bound per molecule of F1. nih.gov These findings have been crucial in localizing the adenine nucleotide-binding sites on this essential enzyme.

Enzyme System ComponentLabeled SubunitsEffect of Mg2+Key FindingsReference
Beef-heart mitochondrial ATPase (F1)α and β subunitsAbsence: Equal labeling of α and β subunits. Presence: Predominant labeling of α subunits.Inactivation of ATPase activity upon photolabeling; complete inhibition with two bound molecules of 8-azido-ADP. nih.gov

Hormonal Action and Intracellular Nucleotide Mediation

The intricate signaling cascades initiated by hormones often involve the modulation of intracellular nucleotide concentrations, which in turn regulate the activity of various effector proteins. While photoaffinity labeling with 8-azidopurine analogs is a recognized technique for investigating nucleotide-binding proteins, specific studies detailing the direct application of this compound in the context of hormonal action and intracellular nucleotide mediation are not extensively documented in the available literature.

In principle, 8-N3-ADP could be utilized to identify and characterize ADP-binding proteins that are modulated by hormonal signals. For instance, it could potentially be used to probe the nucleotide-binding sites of enzymes involved in cyclic AMP (cAMP) metabolism, which is a key second messenger in many hormonal pathways. However, direct experimental evidence from the searched literature specifically employing this compound for this purpose is limited.

Mechanisms in Cellular Activation (e.g., Platelet Activation, Sperm Capacitation)

Platelet Activation:

Adenosine diphosphate (ADP) is a critical signaling molecule in platelet activation, a key process in hemostasis and thrombosis. Platelets possess specific ADP receptors on their surface, and the binding of ADP initiates a cascade of events leading to platelet aggregation. To identify these receptors, researchers have synthesized photoreactive analogs of ADP.

One such analog, 2-(p-azidophenyl)-ethythioadenosine 5'-diphosphate (AzPET-ADP), has been instrumental in identifying an ADP receptor on blood platelets. nih.govnih.gov This compound, which contains a photolabile phenylazide group, acts as an ADP agonist, causing platelet shape change and aggregation. nih.govnih.gov Upon exposure to UV light, AzPET-[β-³²P]ADP covalently labels platelet proteins. nih.govnih.gov

Studies using this photoaffinity label have successfully identified a protein with an apparent molecular mass of 43 kDa as the receptor through which ADP inhibits adenylate cyclase, a key enzyme in platelet signaling. nih.govnih.gov The specific labeling of this protein was inhibited by ADP and ATP, but not by other nucleotides like adenosine, GDP, or AMP, demonstrating the specificity of the interaction. nih.govnih.gov

Photoreactive ADP AnalogTarget ProteinMolecular MassFunction
AzPET-ADPADP Receptor43 kDaInhibition of adenylate cyclase

Sperm Capacitation:

Identification of Novel or Unconventional Nucleotide Binding Sites (e.g., Immunoglobulins, Interleukin 2)

A significant application of this compound and its triphosphate analog, 8-azidoadenosine triphosphate (8-N3-ATP), is in the discovery and characterization of nucleotide-binding sites on proteins not traditionally known to interact with nucleotides.

Interleukin 2:

Interleukin 2 (IL-2) is a cytokine crucial for the proliferation and activation of T cells, B cells, and natural killer cells. Using 8-azidoadenosine 5'-[γ-³²P]triphosphate ([γ-³²P]8N3ATP) as a photoaffinity probe, researchers have identified specific, metal ion-requiring nucleotide binding sites on recombinant human IL-2 (rhIL-2). nih.govpnas.orgnih.gov

The interaction of [γ-³²P]8N3ATP with rhIL-2 was shown to be specific, with saturation of photoinsertion occurring at 50 µM of the analog. nih.govpnas.orgnih.gov This photoinsertion could be competitively inhibited by the parent nucleotide, ATP, with a half-maximal decrease observed at 22 µM ATP. nih.govpnas.orgnih.gov The labeling of rhIL-2 with [γ-³²P]8N3ATP was also found to be dependent on the presence of divalent metal ions, particularly Mg²⁺ and Zn²⁺. nih.govpnas.orgnih.gov Although the precise biological significance of these nucleotide-binding sites on IL-2 remains to be fully elucidated, their discovery suggests a potential role for nucleotides in modulating the bioactivity of this important cytokine. nih.govpnas.orgnih.gov

ProteinPhotoprobeSaturation ConcentrationCompetitive InhibitorHalf-maximal Inhibition Concentration
Recombinant Human Interleukin 2 (rhIL-2)[γ-³²P]8N3ATP50 µMATP22 µM

Immunoglobulins:

Immunoglobulins, or antibodies, are primarily known for their role in recognizing and neutralizing pathogens. However, studies using 8-azidopurine nucleotide photoaffinity probes have revealed the presence of novel, unconventional nucleotide-binding sites within the variable region of immunoglobulins. These sites are distinct from the antigen-binding site. The ability to label these sites efficiently under mild conditions opens up the possibility of using this interaction for tethering diagnostic and therapeutic agents to antibodies without compromising their antigen-binding capabilities.

Methodological Frameworks for Research with 8 Azidoadenosine Diphosphate

Biochemical Approaches to Covalent Labeling

8-Azidoadenosine (B559645) diphosphate (B83284) (8-azido-ADP) is a photoaffinity label, a type of chemical tool used in biochemistry to identify and study the binding sites of nucleotides like adenosine (B11128) diphosphate (ADP) on proteins. When exposed to ultraviolet (UV) light, the azido (B1232118) group in 8-azido-ADP becomes highly reactive and forms a covalent bond with nearby amino acid residues within the binding pocket of a protein. This permanent linkage allows researchers to pinpoint the specific regions of a protein that interact with ADP.

Radiolabeling Strategies (e.g., [alpha-32P], [gamma-32P] incorporation)

To detect the protein that has been covalently labeled by 8-azido-ADP, a radioactive isotope is often incorporated into the molecule. The most common isotopes used are Phosphorus-32 (³²P), which can be attached to either the alpha or gamma phosphate (B84403) group of the nucleotide analog.

[α-³²P]8-azido-ADP : In this form, the radioactive phosphorus atom is the one closest to the adenosine sugar. This is particularly useful because after the azido group reacts with the protein, the entire ADP analog, including the radioactive alpha-phosphate, remains attached. This ensures that the radioactivity detected is a direct measure of the covalently bound 8-azido-ADP. For instance, [α-³²P]8-azido-ADP has been used to label the ADP binding site in bovine brain glutamate (B1630785) dehydrogenase isoproteins. nih.gov In other studies, researchers have synthesized [α-³²P]8-azido-ADP as a byproduct during the creation of [α-³²P]8-azido-ATP to investigate the regulatory ADP site of bovine liver glutamate dehydrogenase. acs.org This radiolabeled analog has also been employed in studying P-glycoprotein, where it was found that two hydrolysis events in a single catalytic cycle have similar affinities for [α-³²P]8-azido-ATP. nih.gov

[γ-³²P]8-azido-ADP : Synthesizing [γ-³²P]8-azido-ADP is less common for direct labeling because ADP only has alpha and beta phosphates. However, researchers often use its precursor, [γ-³²P]8-azido-ATP, where the terminal (gamma) phosphate is radioactive. During enzymatic reactions where ATP is hydrolyzed to ADP, this radiolabel can be transferred or remain part of the resulting ADP molecule, which can then be used for labeling. For example, [γ-³²P]2-azidoATP has been used to synthesize [β-³²P]2-azido-ADP for photolabeling studies. acs.org

The general procedure for radiolabeling experiments involves incubating the target protein with the radiolabeled 8-azido-ADP, exposing the mixture to UV light to induce covalent bonding, and then separating the labeled protein from unbound label. The radioactivity of the protein is then measured, often after separation by techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins by size. This allows for the identification of the specific protein that has been labeled.

Competitive Binding and Displacement Assays with Nucleotide Analogs

Competitive binding assays are a powerful tool to confirm that 8-azido-ADP is binding to the specific nucleotide-binding site of interest and to determine the relative affinities of other nucleotides for that same site.

In this type of assay, the protein is incubated with radiolabeled 8-azido-ADP in the presence of varying concentrations of a non-radioactive competitor, which could be ADP, ATP, or other nucleotide analogs. If the competitor binds to the same site as 8-azido-ADP, it will compete for binding and reduce the amount of radiolabeled probe that can covalently attach to the protein upon UV irradiation.

By measuring the decrease in radioactivity incorporated into the protein as the concentration of the competitor increases, a competition curve can be generated. From this curve, the concentration of the competitor that reduces the binding of the radiolabeled probe by 50% (the IC₅₀ value) can be determined. This value is related to the binding affinity (Ki) of the competitor.

Key findings from competitive binding assays include:

Specificity Confirmation: A significant decrease in labeling in the presence of excess unlabeled ADP or ATP confirms that 8-azido-ADP is binding to the intended nucleotide-binding site. For example, in studies with bovine brain glutamate dehydrogenase, ADP was the most effective at decreasing the photoinsertion of [α-³²P]8N₃ADP compared to other nucleotides. nih.gov Similarly, in studies of the recA protein, the binding of 8-azido-ATP was inhibited by ATP and ADP. nih.gov

Affinity Ranking: By comparing the IC₅₀ values of different competitors, their relative binding affinities can be ranked. For example, in studies of the mitochondrial ABC transporter ABCB10, both ATP and ADP competed strongly with a biotin-labeled 8-azido-ATP analog, while GTP, CTP, and TTP competed to a lesser extent, and AMP showed no competition. researchgate.net

Investigating Mutant Proteins: These assays are also used to study the effects of mutations on nucleotide binding. For instance, mutations in the multidrug resistance protein 1 (MRP1) were shown to decrease the vanadate-induced trapping of 8-azido-[³²P]ADP, indicating an impact on its catalytic activity. nih.gov

Table 1: Examples of Competitive Binding and Displacement Assays with 8-Azido-ADP

ProteinRadiolabeled ProbeCompetitorsKey FindingReference
Bovine Brain Glutamate Dehydrogenase[α-³²P]8N₃ADPADP, other nucleotidesADP was the most effective competitor, confirming specific binding to the ADP site. nih.gov
ABCB10 (mitochondrial transporter)8-azido-ATP[γ]biotinATP, ADP, GTP, CTP, TTP, AMPATP and ADP showed the strongest competition, indicating high affinity for the nucleotide-binding domain. researchgate.net
Multidrug Resistance Protein 1 (MRP1)8-azido-[³²P]ATPATPγS, AMP-PNPATPγS was a more effective competitor than AMP-PNP, revealing differences in how these analogs interact with the nucleotide-binding domains. researchgate.net
JFC1 (PIP3-binding protein)8-azido-[α-³²P]ATPATP, ADP, GTPJFC1 binds ATP with a 10-fold higher affinity than ADP and does not bind GTP. pnas.org

Kinetic Characterization of 8-Azidoadenosine Diphosphate as a Substrate or Inhibitor (e.g., Km, Vmax, Ki determination)

To fully understand the interaction of 8-azido-ADP with a protein, it is essential to characterize its kinetic properties. This involves determining whether it acts as a substrate (a molecule that is chemically transformed by the enzyme) or an inhibitor (a molecule that blocks the enzyme's activity), and quantifying the parameters that describe these interactions.

As a Substrate: If 8-azido-ADP is a substrate for an enzyme, its rate of conversion can be measured at different concentrations. This allows for the determination of the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). The Km represents the concentration of the substrate at which the reaction rate is half of Vmax, and it is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. For example, 8-azido-ADP was found to be a substrate for the ecto-ADPase activity in chromaffin cells, with a Km value of 595.29 µM and a Vmax of 6.86 nmol/min x 10⁶ cells. nih.gov Its precursor, 8-azido-ATP, acted as a substrate for fructose-6-P,2-kinase with a Km of about 1 mM. nih.gov

As an Inhibitor: If 8-azido-ADP is not a substrate, it may act as an inhibitor of the enzyme's normal reaction with its natural substrate (e.g., ADP or ATP). In this case, the inhibition constant (Ki) is determined. The Ki represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency. A lower Ki indicates a more potent inhibitor. For instance, 8-azido-nucleotides were found to competitively inhibit the hydrolysis of adenine (B156593) nucleotides by ecto-nucleotidases, with Ki values in the same range as the Km values for the natural substrates. nih.gov

These kinetic parameters are crucial for several reasons:

They provide quantitative data on the interaction between 8-azido-ADP and the target protein.

They help to validate that 8-azido-ADP is a suitable analog for the natural nucleotide, as similar Km or Ki values suggest that it binds to the same site with comparable affinity.

They are essential for designing effective photoaffinity labeling experiments, as they inform the appropriate concentrations of the probe to be used.

Table 2: Kinetic Parameters of this compound and Related Analogs

Enzyme/ProteinAnalogKinetic ParameterValueReference
Ecto-ADPase (Chromaffin cells)8-Azido-ADPKm595.29 +/- 67.44 µM nih.gov
Ecto-ADPase (Chromaffin cells)8-Azido-ADPVmax6.86 +/- 0.45 nmol/min x 10⁶ cells nih.gov
Ecto-nucleotidases (Chromaffin cells)8-Azido-nucleotidesKiIn the same range as Km nih.gov
Fructose-6-P,2-kinase8-Azido-ATPKm~1 mM nih.gov
Bovine Liver Glutamate Dehydrogenase8N₃ADPSaturation (biphasic)~80 µM and ~130 µM acs.org

Molecular and Structural Biology Techniques

Following the successful covalent labeling of a target protein with 8-azido-ADP, a series of molecular and structural biology techniques are employed to identify the exact location of the modification and to confirm its functional significance.

Peptide Mapping and Proteomic Identification of Labeled Residues (e.g., Tryptic Digestion, Cyanogen (B1215507) Bromide Cleavage, Mass Spectrometry)

The goal of this stage is to pinpoint the specific amino acid(s) that have been covalently modified by the photoactivated 8-azido-ADP. This is achieved by breaking the labeled protein into smaller, more manageable pieces (peptides) and then analyzing these fragments.

The general workflow is as follows:

Proteolytic Digestion: The radiolabeled or biotin-tagged protein is digested with a specific protease, an enzyme that cuts protein chains at specific amino acid sequences. Trypsin, which cleaves after lysine (B10760008) and arginine residues, is very commonly used. nih.govnih.gov Chymotrypsin is another protease used in these studies. acs.org In some cases, chemical cleavage methods like cyanogen bromide, which cuts after methionine residues, may also be employed.

Peptide Separation: The resulting mixture of peptides is then separated using techniques like high-performance liquid chromatography (HPLC), often reverse-phase HPLC. nih.govacs.org This separates the peptides based on their physicochemical properties, such as hydrophobicity.

Identification of Labeled Peptides: The separated peptides are monitored for the presence of the label (e.g., radioactivity or biotin (B1667282) tag). The labeled peptide fragments are collected for further analysis.

Mass Spectrometry and Sequencing: The isolated labeled peptides are then analyzed by mass spectrometry (MS) to determine their mass-to-charge ratio. This information can be used to identify the peptide by comparing its mass to a database of theoretical peptide masses from the known protein sequence. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and determine its amino acid sequence. The site of modification can be identified by a characteristic mass shift on the amino acid that was covalently linked to the 8-azido-ADP molecule. Edman degradation sequencing can also be used, where the absence of an expected amino acid in a particular cycle can indicate the site of modification.

Notable examples of this approach include:

The identification of a peptide sequence EMSWIADTYASTIGHYDIN within the ADP binding domain of bovine brain glutamate dehydrogenase isoproteins after labeling with [α-³²P]8N₃ADP and tryptic digestion. nih.gov

The use of tryptic digestion to identify a peptide spanning amino acid residues 257-280 as the primary attachment site of 8-azido-ATP on the recA protein. nih.gov

In the study of P-glycoprotein, after labeling with Mg-8-azido-[α-³²P]-ATP and trapping the resulting 8-azido-ADP, tryptic digestion followed by affinity chromatography identified the sequence -FNEWFNxPTRPDI-, corresponding to residues 1034 to 1047, with Tyr-1041 being the labeled residue. core.ac.uk

Site-Directed Mutagenesis for Functional Validation of Binding Residues

Once peptide mapping and mass spectrometry have identified a potential binding residue, site-directed mutagenesis is used to confirm its functional importance. This powerful technique involves creating specific changes in the protein's DNA sequence to substitute the identified amino acid with another one.

The process typically involves:

Creating the Mutant: The gene encoding the target protein is altered to change the codon for the identified amino acid to a codon for a different amino acid. For example, a lysine residue might be changed to an alanine (B10760859) (to remove the positive charge and bulk) or to an arginine (to maintain the positive charge but alter the structure).

Expressing the Mutant Protein: The mutated gene is introduced into a host cell system (like bacteria, yeast, or mammalian cells) to produce the modified protein.

Functional Analysis: The properties of the mutant protein are then compared to the original, wild-type protein. This can involve a range of assays, including:

Binding Assays: Re-running photoaffinity labeling or competitive binding assays to see if the mutation reduces or eliminates the binding of 8-azido-ADP. A significant reduction in binding provides strong evidence that the mutated residue is a key part of the binding site.

Kinetic Assays: Measuring the enzyme's activity (Km, Vmax, Ki) to see if the mutation affects its catalytic function or its inhibition by nucleotides.

Transport Assays: For transporter proteins, measuring their ability to move substrates across a membrane.

Examples of insights gained from site-directed mutagenesis include:

In the study of ADP-glucose pyrophosphorylase, site-directed mutagenesis of Lys¹⁹⁵ in the E. coli enzyme resulted in a 100- to 10,000-fold increase in the Km for glucose 1-phosphate, demonstrating its critical role in substrate binding. nih.gov

Mutation of Tyr¹¹⁴ in the E. coli ADP-glucose pyrophosphorylase, a residue identified through photo-labeling with an 8-azido-adenosine derivative of ATP, was shown to decrease the apparent affinity for ATP. asm.org

In the multidrug resistance protein 1 (MRP1), mutations of basic residues (Arg1138, Lys1141, and Arg1142) at a transmembrane/cytoplasmic loop interface were shown to decrease organic anion transport and modulate ATPase activity, as reflected by decreased vanadate-induced trapping of 8-azido-[³²P]ADP. nih.gov

By combining photoaffinity labeling with these molecular and structural biology techniques, researchers can build a detailed picture of how this compound, and by extension its natural counterpart ADP, interacts with proteins at the molecular level.

Cryo-Electron Microscopy and X-ray Crystallography in Conjunction with Analog Studies

High-resolution structural techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography are indispensable for elucidating the three-dimensional architecture of protein-ligand complexes at an atomic level. jeolusa.com When used in conjunction with photoaffinity labeling studies involving this compound (8-azido-ADP) or its analogs, these methods provide invaluable insights into the precise binding modes and the conformational changes induced upon nucleotide binding.

While cryo-EM is highly effective for large, flexible macromolecular complexes that are challenging to crystallize, X-ray crystallography remains a gold standard for achieving high-resolution structures of well-ordered crystallized biomolecules. jeolusa.com The insights gained from these techniques are not merely static snapshots but can reveal the dynamic interactions governing protein function.

A notable application of X-ray crystallography in this context is the structural analysis of the ATPase domain of the human Transporter Associated with Antigen Processing (TAP). Researchers successfully crystallized the nucleotide-binding domain (NBD1) of the TAP1 subunit in several states, including a complex with azide-ADP-Mg2+, which mimics the ATP-bound state. nih.govresearchgate.net This work provided a preliminary crystallographic analysis, paving the way for a detailed molecular understanding of the catalytic cycle of ATP hydrolysis in this critical ABC transporter. nih.govresearchgate.net Similarly, the structure of the mitochondrial ADP/ATP carrier has been solved by X-ray crystallography, providing a paradigm for understanding this family of transporters, although this specific study used the inhibitor carboxyatractyloside (B560681) rather than an azido analog. ku.edu

The combination of photoaffinity labeling with these structural methods is powerful. After covalently trapping 8-azido-ADP within a binding pocket, the protein can be subjected to crystallization or cryo-EM analysis. The resulting structure can definitively identify the labeled amino acid residues, providing direct evidence of the nucleotide-binding site's location and the orientation of the bound analog. This approach helps validate and refine models of protein-nucleotide interactions derived from other biochemical or computational methods.

Computational Modeling of this compound Binding Interactions

Computational modeling serves as a powerful predictive and interpretive tool in the study of 8-azido-ADP binding. Techniques such as molecular docking and molecular dynamics (MD) simulations complement experimental approaches by providing a dynamic and energetically detailed view of protein-ligand interactions. These methods can predict the binding pose of 8-azido-ADP within a known protein structure, estimate the binding affinity, and identify key amino acid residues involved in the interaction.

Molecular docking, for instance, can be used to screen potential binding sites and predict the most favorable orientation of 8-azido-ADP. In a study on the KATP channel Kir6.2 subunit, computational docking was employed to model the binding of ATP and its analogs. embopress.org Although GTP, azido-ATP, and ADP-ribose did not localize to the same consensus position as ATP and ADP in these simulations, the study highlights the utility of docking in generating hypotheses about ligand binding that can be tested experimentally. embopress.org More advanced covalent docking simulations are specifically designed to predict the likely sites of crosslinking for photoaffinity labels like 8-azido-ADP, modeling the formation of the covalent bond after the photo-induced activation of the azido group.

Molecular dynamics simulations can further refine these static models by simulating the movement of the protein-ligand complex over time. This allows for the assessment of the stability of the predicted binding pose and the analysis of conformational changes in the protein that may occur upon ligand binding. Such simulations are crucial for understanding the allosteric regulation and the dynamic nature of the binding event. nih.gov

These computational approaches are most powerful when integrated with experimental data. For example, results from photoaffinity labeling can be used to constrain docking simulations, leading to more accurate models of the binding site. Conversely, computational models can guide the design of site-directed mutagenesis experiments to validate the role of specific residues in 8-azido-ADP binding and protein function.

Advanced Labeling and Detection Strategies

Biotinylation and Affinity Enrichment of Labeled Proteins (e.g., Avidin (B1170675) Chromatography)

A powerful strategy for isolating and identifying proteins that bind to 8-azido-ADP involves the use of a biotinylated version of the analog. Biotin forms an exceptionally strong non-covalent interaction with proteins like avidin and streptavidin (Kd = 10⁻¹⁵ M), which can be immobilized on a solid support such as agarose (B213101) or magnetic beads. thermofisher.com This interaction forms the basis of affinity enrichment, a highly effective method for purifying biotinylated molecules from complex mixtures like cell lysates. sigmaaldrich.comthermofisher.com

In this methodological framework, a bifunctional probe is synthesized, incorporating both the photo-reactive 8-azido group and a biotin tag. For instance, a novel N⁶-biotinylated-8-azido-adenosine probe has been developed for the global-scale profiling of nucleoside and nucleotide-binding proteins. plos.org The experimental workflow is as follows:

The biotinylated 8-azido-ADP analog is incubated with a cell lysate or purified protein preparation.

Upon UV irradiation, the azido group forms a covalent bond with the target protein.

The entire mixture is then passed over an avidin or streptavidin affinity column (avidin chromatography). plos.org

Non-labeled proteins are washed away, while the biotinylated protein-probe complexes are retained on the column. protocols.io

The specifically bound proteins can then be eluted, often under denaturing conditions or by using a competitive biotin solution, and subsequently identified using techniques like mass spectrometry. usherbrooke.ca

This approach has been successfully used to enrich for adenosine-binding proteins from mouse neuroblastoma cell lysates, demonstrating its utility in identifying specific protein targets in a complex proteome. plos.org Competition experiments, where unlabeled ADP or ATP is added, can be used to confirm the specificity of the binding interaction. researchgate.net

StepDescriptionPurpose
1. Labeling Incubation of a biotinylated 8-azido-ADP probe with a protein sample, followed by UV irradiation.To form a covalent bond between the probe and the target protein.
2. Capture The sample is applied to an avidin or streptavidin-conjugated solid support (e.g., beads).To specifically capture the biotinylated protein-probe complexes. protocols.io
3. Washing The support is washed with buffer to remove non-specifically bound proteins.To increase the purity of the isolated target protein.
4. Elution The bound proteins are released from the support.To collect the purified target protein for downstream analysis.
5. Analysis The eluted proteins are identified, typically by mass spectrometry.To determine the identity of the protein that bound to the 8-azido-ADP probe.

Integration with Click Chemistry for Orthogonal Functionalization (e.g., Fluorescent Tagging, RNA Labeling)

The azide (B81097) group of 8-azido-ADP is an ideal functional handle for "click chemistry," a class of bio-orthogonal reactions that are highly specific, efficient, and can be performed under physiological conditions. activemotif.com This allows for a modular approach to labeling: the 8-azido-ADP analog first binds to its target, and then a second molecule, such as a fluorescent dye or biotin, is "clicked" onto the azide.

The two main types of click chemistry used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com

CuAAC involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN), which reacts spontaneously with an azide without the need for a toxic copper catalyst. medchemexpress.comthermofisher.com This makes SPAAC particularly suitable for applications in living cells. activemotif.com

This integration with click chemistry enables several powerful applications:

Fluorescent Tagging: After photo-crosslinking 8-azido-ADP to its target protein, a fluorescent dye containing an alkyne or cyclooctyne group can be attached. activemotif.com This allows for the visualization of the target protein using fluorescence microscopy, as demonstrated in living cell imaging studies using 8-azidoadenosine triphosphate. caymanchem.com

RNA Labeling: 8-azido-ATP (a precursor to 8-azido-ADP) can be incorporated into RNA molecules by enzymes like Poly(A) Polymerase. baseclick.eujenabioscience.com The resulting azide-functionalized RNA can then be labeled with alkyne- or DBCO-modified fluorophores or biotin, facilitating the study of RNA-protein interactions and RNA localization. mdpi.com

This two-step labeling strategy provides greater flexibility and sensitivity compared to using pre-labeled fluorescent or biotinylated analogs, as the smaller, unmodified azido-analog is less likely to interfere with binding to the target protein.

Spectroscopic Techniques (e.g., UV Spectroscopy, Circular Dichroism, Nuclear Magnetic Resonance) for Conformational Analysis

A suite of spectroscopic techniques can be employed to study the conformational properties of 8-azido-ADP and the structural changes that occur in target proteins upon its binding.

UV Spectroscopy: The adenine ring system in 8-azido-ADP has a characteristic UV absorbance maximum. For 8-azido-ADP and its triphosphate analog, this maximum is observed at 281 nm. jenabioscience.com Changes in the UV spectrum upon irradiation can be used to monitor the photolytic decomposition of the azido group. psu.edu Furthermore, binding to a protein can cause shifts in the absorption spectrum, providing evidence of the interaction.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins and nucleic acids. libretexts.orgmdpi.com By measuring the differential absorption of circularly polarized light, CD can detect conformational changes in a protein upon binding to a ligand like 8-azido-ADP. hiroshima-u.ac.jp For example, a study on glutamate dehydrogenase showed that 8-azido-ADP induced effects on the CD spectrum of the enzyme that were similar to those caused by the natural ligand, ADP, suggesting the analog binds in a comparable manner. cnjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for obtaining high-resolution information about molecular structure, dynamics, and interactions in solution. nih.gov Transferred Nuclear Overhauser Effect (TRNOE) experiments, a specific type of NMR, have been used to determine the conformation of nucleotide analogs when bound to an enzyme. Studies on mitochondrial F1-ATPase have shown that while 8-azido-ADP predominantly adopts a syn conformation in solution, it binds to the enzyme's catalytic site in the anti conformation, similar to the natural nucleotide. core.ac.uk This highlights the enzyme's ability to select a specific, less-favored conformation of the ligand upon binding. Additionally, NMR can be used to map the binding interface by monitoring chemical shift perturbations in the protein's spectrum upon addition of 8-azido-ADP. tum.dersc.org

Comparative Analysis and Derivative Development of 8 Azidoadenosine Diphosphate Analogs

Structure-Activity Relationships of 8-Azido-Purine Nucleotides (e.g., 8-Azido-AMP, 8-Azido-ATP, 8-Azido-dATP, 8-Azido-cAMP)

The introduction of a photoreactive azido (B1232118) (-N₃) group at the 8-position of the purine (B94841) ring system is a cornerstone of photoaffinity labeling, a powerful technique to identify and characterize nucleotide-binding proteins. Upon exposure to ultraviolet (UV) light, the 8-azido group transforms into a highly reactive nitrene intermediate that can form a stable, covalent bond with amino acid residues within the binding site of a target protein. nih.gov This family of analogs, including 8-azidoadenosine (B559645) monophosphate (8-Azido-AMP), 8-azidoadenosine triphosphate (8-Azido-ATP), 8-azido-2'-deoxyadenosine (B140859) triphosphate (8-Azido-dATP), and 8-azido-3',5'-cyclic AMP (8-Azido-cAMP), serves as indispensable tools in biochemistry and molecular biology. researchgate.netpnas.org

A critical aspect of these analogs is their structure-activity relationship (SAR). The bulky and electronegative azido group at the C8 position sterically influences the conformation around the glycosidic bond (the bond between the purine base and the ribose sugar). This modification forces a preference for the syn conformation, in contrast to the natural nucleotides which predominantly favor the anti conformation. fiu.edu This conformational shift can alter the binding affinity and biological activity of the analog compared to its endogenous counterpart. For many enzymes, this alteration is well-tolerated, allowing the analog to bind with sufficient affinity to be an effective probe. oup.com

8-Azido-AMP has been used to probe the allosteric AMP binding site of enzymes like the biodegradative threonine dehydratase from Escherichia coli. nih.gov Studies showed that 8-Azido-AMP could stimulate the enzyme, albeit to a lesser extent than natural AMP, and competitively inhibited AMP's effect, confirming it binds to the same site. nih.gov Photolabeling with radiolabeled 8-Azido-AMP successfully identified a specific peptide fragment constituting the AMP-binding region. nih.gov

8-Azido-ATP is widely employed to label the nucleotide-binding sites of ATP-dependent enzymes such as ATP synthases, kinases, and ATP-binding cassette (ABC) transporters. smolecule.combiologiachile.clnih.gov For the maltose (B56501) transport system in E. coli, an ABC transporter, 8-Azido-ATP was shown to specifically photocross-link to the MalK subunit, the system's ATPase component. nih.gov This labeling was dependent on the presence of another subunit, MalF, highlighting the utility of the probe in studying subunit interactions and assembly requirements. nih.gov

8-Azido-dATP serves as a photoaffinity analog for dATP, enabling the investigation of DNA polymerases and other dATP-binding proteins. researchgate.netacs.org It has been used to probe the nucleotide-binding site of enzymes like the Klenow fragment of DNA polymerase I and terminal deoxynucleotidyl transferase. researchgate.netnih.gov In the latter case, 8-Azido-dATP acted as an efficient substrate for the enzyme, and its photoincorporation led to specific inactivation, which could be prevented by the addition of excess dATP, demonstrating the specificity of the interaction. nih.gov

8-Azido-cAMP is a vital tool for identifying and characterizing cAMP-binding proteins, most notably the regulatory subunits of cAMP-dependent protein kinase (PKA). nih.govpnas.orgnih.gov Seminal studies used [³²P]8-Azido-cAMP to label the regulatory subunits of PKA from bovine brain, demonstrating highly specific and high-affinity binding that was competitively inhibited by cAMP but not by other nucleotides like AMP or ATP. nih.gov This has allowed for the identification and quantification of PKA isoforms in various tissues and disease states, such as colorectal cancer. nih.govdoi.org

Table 1: Summary of 8-Azido-Purine Nucleotide Analogs and Their Applications

AnalogKey Structural FeaturePrimary Protein TargetsExample ApplicationReference
8-Azido-AMPAzido group at C8 of AMPAllosteric AMP-binding proteinsLabeling the AMP site of E. coli threonine dehydratase nih.gov
8-Azido-ATPAzido group at C8 of ATPATPases, kinases, ABC transportersProbing the MalK subunit of the E. coli maltose transporter nih.gov
8-Azido-dATPAzido group at C8 of dATPDNA polymerases, reverse transcriptasesMapping the active site of terminal deoxynucleotidyl transferase nih.gov
8-Azido-cAMPAzido group at C8 of cAMPcAMP-dependent protein kinase (PKA) regulatory subunitsIdentifying PKA subunits in bovine brain and colorectal cancer tissue nih.govnih.gov

Functional Characterization of Modified 8-Azidoadenosine Diphosphate (B83284) Probes (e.g., Trinitrophenyl-modified, N6-biotinylated)

To expand the functionality of 8-azidoadenosine diphosphate (8-Azido-ADP), researchers have developed derivatives that incorporate additional chemical moieties. These modifications transform the basic photoaffinity label into a multifunctional probe, facilitating not just covalent labeling but also subsequent detection, purification, and characterization of the target protein. Two prominent examples are trinitrophenyl (TNP)-modified and N6-biotinylated 8-Azido-ADP analogs.

Trinitrophenyl (TNP)-modified probes , such as 2'(or 3')-O-(2,4,6-trinitrophenyl)-8-azido-adenosine diphosphate (TNP-8-N3-ADP), combine the photoreactive 8-azido group with the chromophoric TNP group. The TNP moiety imparts distinct spectroscopic properties to the molecule, allowing for the detection and quantification of binding to a target protein through changes in absorbance or fluorescence. This makes TNP-8N3-ADP a valuable tool for studying the kinetics and stoichiometry of nucleotide binding. The combination of the TNP group, which often acts as a potent competitive inhibitor, with the 8-azido group allows for irreversible inactivation of the target protein upon photolysis, permanently capturing the interaction for further study.

N6-biotinylated probes , such as N6-(6-amino)hexyl-8-azido-ADP-biotin, incorporate a biotin (B1667282) molecule tethered to the N6 position of the adenine (B156593) ring via a flexible linker arm. Biotin exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. This property is leveraged for affinity-based applications. Following photocrosslinking of the biotinylated 8-Azido-ADP probe to its target protein, the entire covalent complex can be selectively captured and purified from complex biological mixtures (like cell lysates) using streptavidin-coated beads. This affinity capture significantly simplifies the process of isolating the labeled protein for subsequent identification by techniques like mass spectrometry. The N6 position is often chosen for modification because it typically projects away from the core binding pocket, minimizing interference with the nucleotide-protein interaction.

The functional characterization of these modified probes is a critical step to ensure their validity as research tools. This involves a multi-step evaluation:

Binding Affinity: The probe's ability to bind to the target protein must be confirmed, often by demonstrating competitive displacement with the natural nucleotide (ADP).

Photocrosslinking Efficiency: The efficiency of covalent bond formation upon UV irradiation is assessed to ensure the probe effectively and specifically labels the target.

Functionality of the Tag: It must be verified that the appended tag (TNP or biotin) remains functional after crosslinking. For example, the biotin tag must remain accessible and capable of binding to streptavidin to allow for successful affinity purification.

These second-generation probes provide enhanced capabilities over simple photoaffinity labels, bridging the gap between identifying a binding event and characterizing the protein involved.

Table 2: Comparison of Modified 8-Azido-ADP Probes

Probe TypeModificationPrimary Function of ModificationTypical ApplicationKey Advantage
TNP-8-Azido-ADP2,4,6-Trinitrophenyl (TNP) groupChromophore for spectroscopic detectionKinetic binding studies, enzyme inhibition assaysAllows for real-time monitoring of binding
N6-Biotinylated 8-Azido-ADPBiotin molecule attached via a linkerHigh-affinity tag for purificationAffinity capture and purification of target proteins from lysatesFacilitates isolation and identification of unknown binding partners

Implications of Azide (B81097) Position (e.g., 8-azido versus 2-azido) on Probe Reactivity and Specificity

The specific placement of the azido group on the purine ring—most commonly at the C8 or C2 position—has profound consequences for a probe's biochemical behavior, reactivity, and specificity. The choice between an 8-azido and a 2-azido nucleotide analog is a strategic one, dictated by the structural characteristics of the target protein's binding site.

8-Azido Probes: As discussed, substitution at the C8 position of the purine's imidazole (B134444) ring creates significant steric bulk that forces the glycosidic bond into a syn conformation. fiu.edu This makes 8-azido analogs ideal probes for the subset of proteins that naturally bind nucleotides in the syn conformation. For the majority of proteins that prefer the natural anti conformation, an 8-azido probe may still bind, but often with a lower affinity than the endogenous nucleotide. Upon photolysis, the reactive nitrene generated at C8 will label amino acid residues located in the part of the binding pocket that accommodates the imidazole portion of the purine ring.

2-Azido Probes: In contrast, placing the azido group at the C2 position of the pyrimidine (B1678525) portion of the purine ring results in a probe that more closely mimics the natural anti conformation of adenosine (B11128) nucleotides. fiu.edu This is because the C2 position is sterically less hindered. Consequently, 2-azido analogs often exhibit higher binding affinity and are better substrates for enzymes that have evolved to recognize the anti conformer. The nitrene generated from a 2-azido probe will react with a different set of amino acid residues—those situated near the C2 position of the bound nucleotide.

This differential reactivity is a powerful experimental tool. By using both 2-azido and 8-azido analogs in parallel experiments, researchers can perform "conformational mapping" of a nucleotide-binding site.

If only the 2-azido probe labels the protein effectively, it strongly suggests the protein binds its substrate in the anti conformation.

If the 8-azido probe is more effective, a syn binding conformation is likely.

If both probes label the protein, but at different sites (identifiable through peptide mapping), their respective labeling patterns can be used to deduce the orientation of the purine ring within the binding pocket. This comparative approach provides a more detailed three-dimensional picture of the protein-nucleotide interaction than could be achieved with a single probe.

The specificity of labeling depends not only on binding affinity but also on the local environment within the binding site, which can influence the reaction trajectory of the highly reactive nitrene intermediate. Therefore, comparing the outcomes from both 2- and 8-azido probes provides a more robust and nuanced understanding of a protein's structure and function.

Table 3: Comparison of 8-Azido and 2-Azido Purine Probes

Feature8-Azido Probes2-Azido ProbesReference
Azide PositionC8 of the imidazole ringC2 of the pyrimidine ring fiu.edu
Preferred Conformationsynanti (similar to natural nucleotides) fiu.edu
Binding Site LabeledRegion proximal to the C8 positionRegion proximal to the C2 position acs.org
Primary UtilityProbing proteins that bind nucleotides in a syn conformationProbing proteins that bind nucleotides in the natural anti conformation fiu.edu
Comparative UseUsed together to map the orientation of the nucleotide in the binding site biologiachile.clacs.org

Future Perspectives in 8 Azidoadenosine Diphosphate Research

Advancements in High-Throughput Screening for Nucleotide-Binding Proteomes

High-throughput screening (HTS) methodologies leveraging 8-azido-ADP are central to the large-scale study of nucleotide-binding proteins, a field known as chemoproteomics. nih.gov These approaches allow for the simultaneous profiling of thousands of proteins in a complex biological sample, such as a cell lysate, to identify those that interact with ADP. nih.gov The general workflow involves incubating the proteome with an 8-azido-ADP probe that also contains a reporter tag, like biotin (B1667282). After UV-induced cross-linking, the biotin-tagged proteins are selectively enriched and subsequently identified using mass spectrometry. nih.govnih.gov

Future advancements in this area are focused on increasing the speed, sensitivity, and comprehensiveness of these screens. The evolution of mass spectrometry, particularly data-independent acquisition (DIA-MS), allows for more rapid and accurate quantification of thousands of proteins from complex samples, making it possible to screen entire proteomes for probe binding. evotec.com This enables the rapid identification of protein targets, including those relevant to disease, and can be applied to screening in live cells and tissues. evotec.com By comparing the protein profiles of healthy versus diseased cells, or treated versus untreated cells, researchers can identify specific proteins whose nucleotide-binding status changes, offering insights into disease mechanisms and potential drug targets. nih.govnih.gov

Table 1: Typical Workflow for High-Throughput Screening with 8-Azido-ADP Probes

StepDescriptionPurposeKey Technology
1. Probe Incubation A bifunctional 8-azido-ADP probe (containing a reporter tag like biotin) is incubated with a complex proteome (e.g., cell lysate).To allow the probe to bind to its target ADP-binding proteins.Chemical Probe Synthesis
2. Photo-Crosslinking The mixture is exposed to UV light.To activate the azido (B1232118) group, forming a covalent bond between the probe and the binding protein. nih.govUV Irradiation
3. Enrichment The proteome is passed over an affinity matrix (e.g., streptavidin beads) that binds the probe's reporter tag.To isolate the probe-labeled proteins from the thousands of unlabeled proteins. mdpi.comAffinity Chromatography
4. Elution & Digestion The captured proteins are washed and then released from the matrix and digested into smaller peptides.To prepare the proteins for mass spectrometry analysis.Proteolytic Enzymes (e.g., Trypsin)
5. Identification The peptides are analyzed by mass spectrometry to determine their amino acid sequences.To identify the specific proteins that were captured by the 8-azido-ADP probe.LC-MS/MS, DIA-MS nih.govevotec.com
6. Quantification The abundance of identified proteins is compared across different samples (e.g., control vs. treated).To identify changes in the nucleotide-binding proteome in response to stimuli or in disease states. nih.govQuantitative Proteomics

Development of Next-Generation Photoaffinity Probes with Enhanced Specificity and Efficiency

While 8-azido-ADP is effective, the future of the field lies in the development of "next-generation" probes with improved characteristics. The ideal photoaffinity probe should be highly efficient at forming covalent bonds, exhibit minimal non-specific labeling, and closely mimic the natural ligand to ensure it binds to the correct proteins. nih.gov Research is proceeding on several fronts to achieve these goals.

One major area of innovation is the incorporation of different photoreactive groups. While aryl azides are common, other moieties like benzophenones and diazirines are being explored. nih.govnih.gov Diazirines, for example, are activated by longer wavelength UV light and generate highly reactive carbenes, which can lead to more efficient cross-linking and reduced background labeling compared to the nitrenes generated from azides. nih.govescholarship.org

Another significant advancement is the creation of multifunctional, "clickable" probes. nih.gov Instead of having a bulky reporter tag like biotin attached from the start, these probes feature a small, bioorthogonal handle, such as a terminal alkyne. The 8-azido group itself can also serve this purpose. jenabioscience.com This design allows for a two-step process: the minimally invasive probe first enters the cell and labels its targets. After labeling, a reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment) is "clicked" on using highly specific and efficient reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov This modular approach improves cell permeability and reduces potential steric hindrance, leading to more accurate and efficient target identification. researchgate.netrsc.org

Table 2: Comparison of First-Generation vs. Next-Generation Photoaffinity Probes

FeatureFirst-Generation Probes (e.g., Radiolabeled 8-N3-ADP)Next-Generation Probes (e.g., Clickable Diazirine-ADP)Advantage of Next-Generation
Photoreactive Group Typically aryl azide (B81097). nih.govAryl azide, benzophenone, or diazirine. nih.govnih.govMore options for tuning reactivity and reducing non-specific binding. Diazirines can offer higher labeling efficiency. nih.gov
Reporter Tag Directly incorporated (e.g., radioisotope, biotin).Attached post-labeling via "click chemistry". nih.govSmaller probe size improves cell permeability and reduces interference with protein binding. researchgate.net
Detection Method Autoradiography or direct mass spectrometry.In-gel fluorescence, affinity enrichment, mass spectrometry. mdpi.comGreater flexibility; allows for multiple downstream applications (imaging, enrichment) from a single probe.
Modularity Low; the probe is a single, fixed entity.High; the core probe can be "clicked" to various reporter tags (fluorophores, biotin, etc.). figshare.comEnables diverse experimental designs and applications with one core probe.
Background Labeling Can be significant due to the reactivity of the nitrene intermediate. escholarship.orgCan be lower, especially with diazirines and optimized experimental conditions. biorxiv.orgCleaner results and higher confidence in identified targets.

Integrative Approaches Combining 8-Azidoadenosine (B559645) Diphosphate (B83284) Labeling with Multi-Omics Data

The true power of 8-azido-ADP-based chemoproteomics is realized when its findings are not viewed in isolation but are integrated with other large-scale "omics" datasets. researchgate.net This integrative, or multi-omics, approach combines information from genomics (DNA), transcriptomics (RNA), proteomics (protein abundance and modifications), and metabolomics to build a more complete, systems-level understanding of cellular function and disease. medrxiv.org

For instance, a list of ADP-binding proteins identified through an 8-azido-ADP screen (a chemoproteomic dataset) can be cross-referenced with genomic data. embopress.org Researchers can ask if the genes encoding these identified proteins are known to harbor mutations associated with a specific disease (genomics). nih.gov They can also investigate whether the expression levels of these genes are altered in diseased tissue (transcriptomics). medrxiv.org Furthermore, by combining with phosphoproteomics (a sub-field of proteomics), one can determine if the activity of an identified kinase is altered, not just its ability to bind ADP. nih.gov

This strategy allows scientists to move from simply identifying a list of "hits" to understanding their functional relevance. biorxiv.org For example, if a protein is found to have increased labeling by 8-azido-ADP in cancer cells, and its gene is also found to be overexpressed and mutated in patient tumors, it becomes a much stronger candidate for being a key driver of the disease and a potential therapeutic target. medrxiv.org By layering these different omics datasets, researchers can construct detailed molecular pathways and networks, providing profound insights that no single technology could achieve alone. embopress.orgnih.gov

Table 3: Integrating 8-Azido-ADP Data with Other Omics Technologies

Omics TechnologyBiological Molecule StudiedInformation ProvidedExample Integrative Question
Chemoproteomics (8-Azido-ADP) ProteinsIdentifies proteins that bind ADP and their relative abundance/activity. nih.govWhich proteins show altered ADP binding in diseased cells?
Genomics DNAIdentifies genetic variants (mutations) associated with disease risk. embopress.orgnih.govDo the genes for the identified ADP-binding proteins carry disease-associated mutations?
Transcriptomics RNAMeasures the expression levels of all genes in a cell or tissue. medrxiv.orgIs the expression of genes for the identified ADP-binding proteins up- or down-regulated in disease?
Proteomics (Global) ProteinsMeasures the overall abundance of thousands of proteins.Is the change in ADP binding due to a change in the protein's total abundance?
Phosphoproteomics Phosphorylated ProteinsMeasures the activity state of signaling proteins like kinases. nih.govIf the identified protein is a kinase, is its phosphorylation (activity) state altered?
Metabolomics MetabolitesMeasures the levels of small molecules like ATP, ADP, glucose, etc.Is the change in protein-ADP interaction correlated with changes in the cellular concentration of ADP?

常见问题

Basic Research Questions

Q. What are the primary applications of 8-azidoadenosine diphosphate (8-N3-ADP) in molecular biology?

  • Answer: 8-N3-ADP is a photoreactive nucleotide analog widely used to study protein-nucleotide interactions. Its azido group enables UV-induced crosslinking, allowing identification of nucleotide-binding proteins (e.g., RNA polymerase, ATPases). After UV irradiation (typically 254–312 nm), the azido group forms covalent bonds with proximal amino acids, facilitating isolation and analysis of target proteins via SDS-PAGE or mass spectrometry. This method is critical for mapping binding sites and validating enzyme-substrate interactions .

Q. How is this compound synthesized and validated for experimental use?

  • Answer: Synthesis involves substituting the 8-position hydrogen of adenosine diphosphate with an azido group via diazotization or click chemistry. Post-synthesis, purity (>98%) is confirmed via HPLC or mass spectrometry. Researchers must verify photoreactivity by testing crosslinking efficiency in control experiments (e.g., UV-treated vs. untreated samples) and ensure minimal degradation by storing the compound in light-protected, anhydrous conditions at -20°C .

Advanced Research Questions

Q. What challenges arise when using 8-N3-ADP in photocrosslinking, and how can they be addressed?

  • Answer: Key challenges include:

  • Non-specific binding: The azido group may react with non-target proteins. Mitigation involves using competitive inhibitors (e.g., excess unmodified ADP) during UV exposure to block non-specific sites.
  • UV optimization: Overexposure can damage proteins; titration of UV duration (e.g., 1–5 minutes) and intensity is required.
  • Sample preparation: Ensure nucleotide accessibility by using purified protein fractions or permeabilized cells. Controls (e.g., non-azido ADP) are essential to distinguish specific interactions .

Q. How can researchers validate the specificity of protein interactions identified via 8-N3-ADP crosslinking?

  • Answer: Validation strategies include:

  • Competition assays: Pre-incubation with non-modified ADP reduces crosslinking signal if the interaction is specific.
  • Mutagenesis: Altering putative binding residues in the target protein should diminish crosslinking.
  • Mass spectrometry: Peptide mapping of crosslinked regions confirms binding sites. For example, in RNA polymerase studies, crosslinked peptides align with known ATP-binding domains .

Q. What methodological considerations apply when combining 8-N3-ADP with click chemistry for protein labeling?

  • Answer: Strain-promoted azide-alkyne cycloaddition (SPAAC) allows conjugation of 8-N3-ADP to alkyne-functionalized probes (e.g., fluorophores, biotin). Key considerations:

  • Reaction kinetics: Optimize pH (7.4–8.5) and temperature (25–37°C) to balance efficiency and protein stability.
  • Quenching: Terminate reactions with excess azide or alkyne to prevent post-experimental labeling.
  • Compatibility: Ensure click reagents do not interfere with the target protein’s function (e.g., ATPase activity) .

Q. How does the placement of the azido group (e.g., 2- vs. 8-position) in adenosine derivatives affect experimental outcomes?

  • Answer: The 8-position minimizes steric hindrance in nucleotide-binding pockets compared to 2-azido analogs, preserving substrate-enzyme compatibility. For instance, 8-N3-ADP maintains RNA polymerase activity in crosslinking assays, whereas 2-azido derivatives may inhibit enzymatic function. Researchers should select analogs based on structural studies of the target protein’s active site .

Data Analysis & Contradictions

Q. How should researchers interpret contradictory results in 8-N3-ADP crosslinking studies (e.g., unexpected binding partners)?

  • Answer: Contradictions may arise from:

  • Artifacts: Non-specific crosslinking or incomplete UV quenching. Repeat experiments with stricter controls (e.g., dark controls, competitive inhibition).
  • Conformational states: Proteins may bind nucleotides differently under varying conditions (e.g., ATP-bound vs. ADP-bound states). Use structural data (cryo-EM, X-ray crystallography) to contextualize results.
  • Post-translational modifications: Phosphorylation or glycosylation near binding sites can alter crosslinking efficiency. Validate using modified/native protein variants .

Methodological Optimization

Q. What protocols optimize 8-N3-ADP crosslinking for membrane-bound proteins (e.g., transporters)?

  • Answer: For membrane proteins:

  • Permeabilization: Use detergents (e.g., 0.1% Triton X-100) to enhance nucleotide accessibility.
  • Proximity labeling: Combine 8-N3-ADP with biotinylation tags for streptavidin-based pulldown after crosslinking.
  • Quenching: Add free radical scavengers (e.g., β-mercaptoethanol) post-UV to minimize oxidative damage .

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